[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
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Overview
Description
[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is an organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by the presence of fluoro, methoxy, and anilino functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Anilino Intermediate: : The starting material, 3-fluoro-4-methylaniline, undergoes a reaction with an appropriate acylating agent to form the anilino intermediate. This step often requires the use of a base such as triethylamine and a solvent like dichloromethane.
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Esterification: : The anilino intermediate is then reacted with 2-(2-methoxyphenyl)acetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
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Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
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Substitution: : Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted anilines, substituted phenols.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features enable interactions with biological targets, which can be exploited for therapeutic purposes.
Industry
In the materials science industry, this compound can be used in the development of novel polymers or as a precursor for advanced materials with specific properties such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to active sites of enzymes or receptors, inhibiting their activity or modulating their function. The fluoro and methoxy groups can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- [2-(3-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- [2-(4-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-methoxyphenyl)acetate
Uniqueness
Compared to similar compounds, [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is unique due to the specific positioning of the fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These structural differences can lead to variations in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-12-7-8-14(10-15(12)19)20-17(21)11-24-18(22)9-13-5-3-4-6-16(13)23-2/h3-8,10H,9,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNBMOMHQGFOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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